BenchChemオンラインストアへようこそ!

Cabozantinib

Renal Cell Carcinoma Overall Survival Phase 3 Trial

Choose cabozantinib for cancer research programs requiring a multi-targeted TKI that uniquely inhibits MET and AXL in addition to VEGFR2. Unlike VEGFR-selective agents, its MET/AXL activity overcomes acquired resistance to antiangiogenic therapy—validated in the METEOR trial (superior OS vs everolimus in post-VEGFR RCC). For RET-driven MTC, cabozantinib demonstrates pronounced survival benefit in RET M918T mutant models (44.3 vs 18.9 months). In HCC, the CELESTIAL trial established efficacy after sorafenib failure. This differentiated pharmacology makes it a critical reference agent for resistance, MET-amplified, and sequential therapy models.

Molecular Formula C28H24FN3O5
Molecular Weight 501.5 g/mol
CAS No. 849217-68-1
Cat. No. B000823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabozantinib
CAS849217-68-1
SynonymsBMS 907351
BMS-907351
BMS907351
cabozantinib
Cometriq
XL 184
XL-184
XL184 cpd
Molecular FormulaC28H24FN3O5
Molecular Weight501.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F
InChIInChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)
InChIKeyONIQOQHATWINJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
SolubilityCOMETRIQ is practically insoluble in water.

Cabozantinib (CAS 849217-68-1) Procurement Guide: A Multi-Kinase Inhibitor for Advanced Cancer Research


Cabozantinib is an orally bioavailable small molecule that functions as a potent, multi-targeted tyrosine kinase inhibitor (TKI). It is characterized by its primary inhibition of vascular endothelial growth factor receptor 2 (VEGFR2; IC50 = 0.035 nM) and the hepatocyte growth factor receptor (MET; IC50 = 1.3 nM) [1]. Beyond its primary targets, its inhibition profile extends to several other clinically relevant kinases including RET, AXL, KIT, FLT3, and TIE2, which underlies its utility in a range of oncology models [1][2]. This unique spectrum of kinase inhibition differentiates it from other TKIs and supports its investigation in research settings involving tumor angiogenesis, invasiveness, metastasis, and therapeutic resistance.

Cabozantinib (CAS 849217-68-1) vs. Other TKIs: Why Simple Substitution is Not Recommended


The interchangeability of multi-targeted tyrosine kinase inhibitors (TKIs) like cabozantinib with other agents in its class (e.g., vandetanib, sorafenib, lenvatinib) is not supported by evidence due to profound differences in their kinase inhibition profiles and resulting clinical outcomes [1][2]. While many TKIs target VEGFR, cabozantinib's potent inhibition of MET and AXL is a distinguishing feature implicated in overcoming resistance mechanisms and suppressing metastasis in a way that VEGFR-selective agents cannot [2][3]. This pharmacologic divergence translates into distinct efficacy and safety profiles across different cancer models, as detailed in the quantitative evidence below. Substituting cabozantinib for another TKI without direct comparative data risks introducing an agent with a different biological effect and an unverified efficacy profile for the specific experimental model.

Cabozantinib (CAS 849217-68-1) Quantitative Evidence Guide: Head-to-Head and Comparative Data


Cabozantinib Demonstrates Superior Overall Survival vs. Everolimus in Advanced Renal Cell Carcinoma (RCC)

In the randomized, open-label phase 3 METEOR trial (NCT01865747), cabozantinib demonstrated a statistically significant improvement in overall survival (OS) compared to the mTOR inhibitor everolimus in patients with advanced RCC who had progressed on prior antiangiogenic therapy [1][2]. At the final analysis, median OS was 21.4 months for cabozantinib versus 17.1 months for everolimus [1]. This represents a quantified difference of 4.3 months and a 30% reduction in the risk of death (HR 0.70; 95% CI 0.58–0.85; P = 0.0002) [1]. This finding positions cabozantinib as a key reference compound for studies investigating post-VEGFR TKI failure in RCC models.

Renal Cell Carcinoma Overall Survival Phase 3 Trial

Cabozantinib Improves Progression-Free Survival in Medullary Thyroid Cancer (MTC) with Notable Efficacy in RET M918T Mutant Subgroup

The phase 3 EXAM trial (NCT00704730) compared cabozantinib to placebo in patients with progressive, metastatic MTC. Cabozantinib significantly improved median progression-free survival (PFS), the primary endpoint, from 4.0 months with placebo to 11.2 months with cabozantinib (HR 0.28; 95% CI 0.19–0.40; P < 0.0001) [1]. An exploratory subgroup analysis revealed a particularly pronounced effect in patients with the RET M918T mutation, where median overall survival (OS) was extended from 18.9 months (placebo) to 44.3 months (cabozantinib) (HR 0.60; 95% CI 0.38–0.94; P = 0.03) [2]. This identifies cabozantinib as a critical tool for MTC research, especially in models harboring the common RET M918T mutation.

Medullary Thyroid Carcinoma Progression-Free Survival RET Mutation

Cabozantinib Shows Distinct Kinase Inhibition Profile with High Potency for MET and AXL Compared to Other Multi-Targeted TKIs

In cell-free kinase assays, cabozantinib exhibits a unique inhibition profile characterized by potent activity against MET (IC50 = 1.3 nM) and AXL (IC50 = 7 nM), in addition to its high potency against VEGFR2 (IC50 = 0.035 nM) [1]. While direct comparator data in identical assay conditions is limited, this profile contrasts with other multi-targeted TKIs; for example, foretinib shows a different selectivity with MET IC50 of 0.4 nM but a higher VEGFR2 IC50 of 0.86 nM, and sorafenib demonstrates significantly lower potency against MET and AXL (class-level inference) [2][3]. The combination of potent VEGFR2, MET, and AXL inhibition is a key differentiator for cabozantinib, providing a rationale for its activity in models where MET and AXL pathways contribute to tumor progression and therapeutic resistance.

Kinase Selectivity MET Inhibition AXL Inhibition

Cabozantinib Demonstrates Potent Anti-Proliferative Activity in MET-Amplified Cancer Cell Lines

Cabozantinib exhibits a marked differential sensitivity in cell proliferation assays based on MET amplification status. In gastric cancer cell lines harboring MET amplification, cabozantinib potently inhibits proliferation with IC50 values of 9.9 nM (Hs746T) and 19 nM (SNU-5) [1]. In stark contrast, cell lines lacking MET amplification (SNU-1 and SNU-16) show much lower sensitivity, with IC50 values of 5,223 nM and 1,149 nM, respectively [1]. This represents an approximately 200- to 500-fold difference in potency, confirming MET as a primary driver of cabozantinib's anti-proliferative effects and providing a clear biomarker for sensitivity in cellular models.

MET Amplification Cancer Cell Lines Anti-Proliferative

Cabozantinib Demonstrates Superior Progression-Free Survival in RCC Patients with Bone Metastases vs. Everolimus

A subgroup analysis of the phase 3 METEOR trial evaluated the effect of cabozantinib specifically in advanced RCC patients with bone metastases. In this high-need population, cabozantinib significantly extended median progression-free survival (PFS) to 7.4 months compared to only 2.7 months for everolimus (HR 0.33; 95% CI 0.21–0.51) [1]. This represents a nearly threefold improvement in PFS. The magnitude of benefit observed in patients with bone metastases further underscores the relevance of cabozantinib's unique mechanism of action, which includes potent inhibition of MET and AXL, pathways implicated in bone metastasis formation and progression.

Bone Metastasis Renal Cell Carcinoma Progression-Free Survival

Cabozantinib Shows Improved Overall and Progression-Free Survival vs. Placebo in Second-Line Hepatocellular Carcinoma (HCC) After Sorafenib

The phase 3 CELESTIAL trial (NCT01908426) evaluated cabozantinib versus placebo in patients with advanced HCC who had progressed on prior sorafenib. In the subgroup of patients who received sorafenib as their only prior systemic therapy (a common second-line research scenario), cabozantinib improved median overall survival (OS) from 7.2 months to 11.3 months (HR 0.70; 95% CI 0.55–0.88) [1]. Cabozantinib also significantly improved progression-free survival (PFS) compared to placebo in this population [1]. This data firmly establishes cabozantinib as a validated and active agent for HCC research models after sorafenib failure.

Hepatocellular Carcinoma Second-Line Therapy Overall Survival

Cabozantinib (CAS 849217-68-1) Key Research Applications Based on Differentiated Evidence


Overcoming Anti-Angiogenic Resistance in Renal Cell Carcinoma (RCC) Models

Cabozantinib is the optimal choice for research programs investigating therapeutic strategies after failure of VEGFR-targeted therapy. As demonstrated in the phase 3 METEOR trial, cabozantinib provided a significant overall survival benefit compared to everolimus in patients who had progressed on prior antiangiogenic therapy [1]. This scenario is further supported by preclinical evidence showing that cabozantinib's inhibition of MET and AXL can overcome resistance mechanisms that emerge with chronic VEGFR inhibition [2]. Therefore, cabozantinib serves as a critical reference compound for both in vitro and in vivo studies of RCC resistance and sequential therapy.

Investigating MET-Dependent Tumor Growth and Metastasis

For researchers focused on the role of MET signaling in cancer, cabozantinib provides a potent and selective tool. Its high affinity for MET (IC50 = 1.3 nM) translates into a marked differential sensitivity in cell lines with MET amplification versus those without [3][4]. Specifically, cell lines like Hs746T and SNU-5 show nanomolar sensitivity to cabozantinib, while MET-non-amplified lines are highly resistant [4]. Furthermore, cabozantinib's concomitant inhibition of AXL (IC50 = 7 nM) adds value in metastasis research, as AXL is a key driver of epithelial-to-mesenchymal transition (EMT) and metastatic spread [3]. This makes cabozantinib a superior candidate over VEGFR-selective TKIs for models where MET and AXL are central to tumor progression.

Targeting RET-Mutant Cancers, Particularly Medullary Thyroid Carcinoma (MTC)

Cabozantinib is a well-validated agent for studies involving RET-driven malignancies. Its activity against RET (IC50 = 5.2 nM) is complemented by its broader anti-angiogenic effects [3]. The phase 3 EXAM trial provides robust evidence for its efficacy in MTC, demonstrating a significant improvement in progression-free survival over placebo [5]. A key differentiator for experimental design is the finding that cabozantinib confers a particularly pronounced survival benefit in tumors harboring the RET M918T mutation, extending median overall survival to 44.3 months versus 18.9 months with placebo [6]. Cabozantinib should be prioritized for research models focusing on MTC, especially those designed to investigate response based on RET mutational status.

Second-Line Therapy Research in Hepatocellular Carcinoma (HCC)

For research programs investigating treatment options after sorafenib failure in HCC, cabozantinib is a key reference agent. The CELESTIAL trial established its efficacy in this specific setting, showing a significant improvement in overall survival compared to placebo in the post-sorafenib population [7]. Its multi-kinase profile, which includes inhibition of MET and AXL—pathways implicated in sorafenib resistance—provides a strong scientific rationale for its use in sequential therapy studies [2]. Cabozantinib is therefore a critical component for any experimental model designed to evaluate second-line interventions for advanced HCC.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cabozantinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.